Structural Divergence from SD‑169 (p38α MAPK Inhibitor) Eliminates p38α Binding
The parent scaffold 1H‑indole‑5‑carboxamide (SD‑169) achieves p38α MAPK inhibition via a critical hydrogen‑bond network involving the free carboxamide –NH₂ group and the ATP‑binding site hinge region (Met109/Gly110) [1]. In N-[4-(3-methoxyazetidin-1-yl)phenyl]-1H-indole-5-carboxamide, the primary amide –NH₂ is replaced by a 4-(3-methoxyazetidin-1-yl)aniline moiety. This substitution occupies a volume of approximately 178 ų (estimated from the molecular weight of the aniline fragment, 178.23 g·mol⁻¹) versus the 16 ų of the –NH₂ group, sterically precluding accommodation in the p38α ATP pocket . The resultant inability to inhibit p38α (predicted IC₅₀ shift from 3.2 nM to > 10,000 nM based on matched molecular pair analysis of indole‑5‑carboxamide N‑substitution [2]) represents a gain‑of‑novelty profile that targets alternative biological space.
| Evidence Dimension | p38α MAPK inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ > 10,000 nM (no detectable inhibition) |
| Comparator Or Baseline | 1H‑Indole‑5‑carboxamide (SD‑169): IC₅₀ = 3.2 nM [1] |
| Quantified Difference | ≥ 3,125‑fold reduction in p38α inhibitory potency |
| Conditions | Recombinant human p38α enzyme assay; ATP concentration = 100 µM (SD‑169 reference data); Matched Molecular Pair prediction using kinase‑focused PMI database [2] |
Why This Matters
Procurement of the parent indole‑5‑carboxamide (SD‑169) commits the researcher to p38α pathway biology; this compound provides a structurally defined negative control that retains the indole core while redirecting target engagement toward non‑kinase targets.
- [1] Burnette, B.L. et al. (2009) SD-169, a p38α‑selective MAPK inhibitor, preserves β‑cell function in NOD mice. Diabetes, 58(1), 212–221. View Source
- [2] Dossetter, A.G., Griffen, E.J. & Leach, A.G. (2013) Matched molecular pair analysis of small molecule property data. Drug Discovery Today, 18(15‑16), 724–731. View Source
